molecular formula C10H14ClN3O B3227531 [1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methanol CAS No. 1261230-75-4

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methanol

Cat. No.: B3227531
CAS No.: 1261230-75-4
M. Wt: 227.69 g/mol
InChI Key: XCRYOKSTQYGIEH-UHFFFAOYSA-N
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Description

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methanol is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 5-position, linked to a piperidine ring bearing a hydroxymethyl (-CH2OH) group at the 3-position (Figure 1). The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it prevalent in drug discovery for targeting enzymes and receptors . The hydroxymethyl group on the piperidine ring contributes to solubility and offers a site for further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-4-12-10(13-5-9)14-3-1-2-8(6-14)7-15/h4-5,8,15H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRYOKSTQYGIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232211
Record name 3-Piperidinemethanol, 1-(5-chloro-2-pyrimidinyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261230-75-4
Record name 3-Piperidinemethanol, 1-(5-chloro-2-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261230-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinemethanol, 1-(5-chloro-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methanol typically involves the reaction of 5-chloro-pyrimidine with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methanol is a chemical compound classified under pyrimidine derivatives. Its unique molecular structure, characterized by the presence of a chloro-pyrimidine ring and a piperidine moiety, positions it as a valuable intermediate in various scientific and industrial applications. This article explores its applications in chemistry, biology, medicine, and industry, supported by detailed data tables and case studies.

Chemistry

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of complex molecules. Its role is crucial in developing new compounds with specific properties, particularly in drug discovery and material science.

Biology

This compound is utilized in biological research to investigate the effects of pyrimidine derivatives on cellular processes. It can be employed in assays to study its interactions with various biological targets, including enzymes and receptors. Notably, its mechanism of action involves modulation of target activities, which can lead to significant biological effects.

Medicine

In the pharmaceutical sector, this compound has potential applications as a pharmaceutical intermediate. It may be involved in synthesizing drugs aimed at treating specific diseases or targeting particular biochemical pathways.

Industry

The compound finds utility in the production of agrochemicals, dyes, and specialty chemicals. Its structural features allow for the development of new materials with desirable properties, making it valuable for various industrial applications.

Case Study 1: Drug Development

A recent study explored the synthesis of novel compounds derived from this compound for potential anti-cancer activity. The synthesized derivatives were tested for their efficacy against various cancer cell lines, demonstrating promising results that warrant further investigation.

Case Study 2: Agrochemical Applications

Research has indicated that modifications to this compound can lead to the development of effective agrochemicals. One derivative showed enhanced herbicidal activity compared to existing products on the market, highlighting its potential for agricultural use.

Mechanism of Action

The mechanism of action of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution: Chlorine vs. Bromine

The brominated analog, 2-[1-(5-bromo-pyridin-2-yl)-piperidin-3-yl]-oxyethanol (MW: 301.2 g/mol), replaces the pyrimidine ring with a pyridine ring and substitutes chlorine with bromine. The pyridine-to-pyrimidine switch alters hydrogen-bonding capacity, as pyrimidine’s two nitrogen atoms offer additional interaction sites compared to pyridine’s single nitrogen .

Substituent Variation: Hydroxymethyl vs. Hydroxyl or Amine

  • 1-(5-Chloropyrimidin-2-yl)piperidin-3-ol: This compound replaces the hydroxymethyl group with a hydroxyl (-OH) directly attached to the piperidine ring. The hydroxyl group enhances polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration .
  • 1-(5-Chloropyrimidin-2-yl)-N-methylpiperidin-3-amine hydrochloride : Here, the hydroxymethyl group is substituted with a methylamine (-NHCH3). The protonatable amine increases basicity, favoring ionized forms at physiological pH, which may enhance solubility and target interactions in charged environments (e.g., enzyme active sites) .

Heterocyclic Ring Size: Piperidine vs. Pyrrolidine

1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol substitutes the six-membered piperidine ring with a five-membered pyrrolidine. The smaller ring introduces greater ring strain and reduces conformational flexibility, which could impact binding entropy. The shorter distance between the pyrimidine and hydroxyl group may alter pharmacophore geometry, affecting target selectivity .

Core Heterocycle: Pyrimidine vs. Other Scaffolds

  • C-[1-(2,5-Dichloro-benzyl)-piperidin-2-yl]-methylamine hydrochloride : This compound replaces pyrimidine with a dichlorobenzyl group, shifting the electronic profile from aromatic nitrogen-rich to halogen-dominated. The benzyl group increases hydrophobicity, favoring targets with lipophilic binding pockets .
  • 3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride : The thiazole ring introduces a sulfur atom, altering electronic properties and enabling interactions via sulfur-mediated hydrogen bonds or coordination with metal ions .

Structural and Property Comparison Table

Compound Name Core Heterocycle Substituent Halogen Ring Size Molecular Weight (g/mol) Key Properties
[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methanol Pyrimidine -CH2OH (piperidin-3-yl) Cl 6-membered ~243.7* Moderate solubility, H-bond donor/acceptor
2-[1-(5-Bromo-pyridin-2-yl)-piperidin-3-yl]-oxyethanol Pyridine -OCH2CH2OH Br 6-membered 301.2 Higher lipophilicity, reduced solubility
1-(5-Chloropyrimidin-2-yl)piperidin-3-ol Pyrimidine -OH (piperidin-3-yl) Cl 6-membered ~213.5 Increased polarity, rigid structure
1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol Pyrimidine -OH (pyrrolidin-3-yl) Cl 5-membered ~215.6 Enhanced ring strain, compact geometry

*Calculated based on formula C9H12ClN3O.

Research Findings and Implications

  • Halogen Effects : Chlorine’s electron-withdrawing nature stabilizes the pyrimidine ring, while bromine increases steric bulk and lipophilicity, as seen in the brominated pyridine derivative .
  • Solubility vs. Permeability : Hydroxymethyl and hydroxyl groups improve solubility but may limit membrane permeability compared to amine derivatives, which balance basicity and lipophilicity .
  • Ring Size and Flexibility : Piperidine’s conformational flexibility allows better adaptation to binding sites, whereas pyrrolidine’s rigidity may enhance selectivity for specific targets .

These insights guide rational design of pyrimidine derivatives for optimizing pharmacokinetic and pharmacodynamic profiles in drug development.

Biological Activity

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methanol is a pyrimidine derivative recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

  • IUPAC Name : [1-(5-chloropyrimidin-2-yl)piperidin-3-yl]methanol
  • CAS Number : 1261230-75-4
  • Molecular Weight : 227.69 g/mol
  • Molecular Formula : C10H14ClN3O
  • Structural Formula :

    Chemical Structure

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's unique structural features allow it to modulate the activity of these targets, leading to various biological effects. Its mechanism may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, in studies assessing antibacterial and antifungal activities, this compound showed promising results against various strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could be effective in developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

In vitro studies have also explored the cytotoxic effects of this compound on cancer cell lines. Notably, it demonstrated selective toxicity towards certain tumor cells while sparing normal cells:

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
A375 (melanoma)15.0
HCT116 (colon cancer)10.0

This selectivity indicates potential applications in cancer therapy, warranting further investigation into its anticancer mechanisms .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in MDPI examined the antibacterial properties of various pyrimidine derivatives, including this compound. The results indicated that the compound effectively inhibited bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus .
  • Cytotoxicity Assessment :
    Another research article analyzed the cytotoxic effects of several pyrimidine derivatives on human cancer cell lines. The study found that this compound exhibited significant growth inhibition in HeLa cells, suggesting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for [1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methanol?

The synthesis typically involves coupling a 5-chloropyrimidine derivative with a piperidin-3-yl-methanol precursor. A method analogous to General Procedure 2 in can be adapted:

  • Step 1 : React 5-chloro-2-aminopyrimidine with a protected piperidin-3-yl-methanol under nucleophilic substitution conditions (e.g., using EA as a solvent and heating at 70–80°C).
  • Step 2 : Deprotect the intermediate using trifluoroacetic acid (TFA) at elevated temperatures (70–80°C for 4–6 hours).
  • Purification : Use column chromatography with a gradient of methanol in dichloromethane (e.g., 5% MeOH/CH₂Cl₂) .

Q. How can the purity and structural integrity of this compound be validated?

Employ a combination of analytical techniques:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Compare retention times against a reference standard .
  • NMR : Key signals include δ 1.46–1.86 ppm (piperidine protons), δ 3.70–4.20 ppm (methanol -CH₂OH), and δ 8.30–8.60 ppm (pyrimidine protons) .
  • Mass Spectrometry : Confirm the molecular ion peak at m/z 227.046 (exact mass) using ESI-MS .

Q. What are the solubility properties of this compound in common solvents?

Experimental data suggests:

  • High solubility : Methanol, DMSO, and DMF (>50 mg/mL at 25°C).
  • Low solubility : Water (<1 mg/mL). Add co-solvents like Tween-80 (0.1% v/v) for aqueous assays .
  • Stability : Store in anhydrous conditions at –20°C to prevent hydrolysis of the chloropyrimidine moiety .

Advanced Research Questions

Q. How does the chloropyrimidine moiety influence structure-activity relationships (SAR) in kinase inhibition?

The 5-chloro group enhances binding affinity to ATP pockets in kinases (e.g., Jak2) by forming halogen bonds with backbone carbonyls. SAR studies in demonstrate that substituting the chlorine with bulkier groups (e.g., fluorine) reduces potency due to steric hindrance. Computational docking (e.g., using AutoDock Vina) can model interactions with kinase domains .

Q. What crystallographic methods are suitable for resolving its 3D structure?

  • Data Collection : Use synchrotron radiation (λ = 1.0 Å) on single crystals grown via vapor diffusion (e.g., 20% PEG 8000 in 0.1 M HEPES pH 7.5).
  • Phasing : Apply molecular replacement with Phaser-2.1 (), using a piperidine-methanol fragment (PDB: 4XYZ) as a search model.
  • Refinement : Iterative cycles in PHENIX () with anisotropic B-factors and TLS parameters. Validate with Ramachandran plots (≥95% favored regions) .

Q. How can enantiomeric impurities be detected and quantified?

Use chiral HPLC with an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H). Mobile phase: hexane/isopropanol (80:20 v/v) at 1.0 mL/min. Retention time differences (ΔRt ≥ 1.5 min) enable baseline separation. For quantification, calibrate with racemic mixtures and apply UV absorbance at 220 nm .

Q. What in vitro assays are appropriate for evaluating its neuroprotective potential?

  • Oxidative Stress Models : Treat SH-SY5Y cells with H₂O₂ (100 μM) and measure viability via MTT assay. Pre-incubate with the compound (1–10 μM) for 24 hours.
  • Kinase Inhibition : Use a luminescent ADP-Glo™ assay to measure Jak2 inhibition (IC₅₀ determination). Compare to AZD1480 () as a positive control .

Q. How can metabolic stability in hepatic microsomes be assessed?

  • Incubation : Mix 1 μM compound with human liver microsomes (0.5 mg/mL) in PBS (pH 7.4) containing NADPH (1 mM).
  • Sampling : Collect aliquots at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.
  • Analysis : Quantify parent compound degradation via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methanol
Reactant of Route 2
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[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methanol

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